(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride
Overview
Description
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is a chemical compound that features a pyrrolidine ring and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride typically involves the reaction of cyclopentanone with pyrrolidine and an appropriate amine source. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-pyrrolidinyl)(cyclohexyl)methanone hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is unique due to its specific combination of the pyrrolidine ring and cyclopentyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound may act as an inhibitor or modulator in several biochemical pathways, particularly those related to neurotransmission and inflammation.
2. Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant properties, likely through the modulation of neurotransmitter levels in the brain.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
Case Studies
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin and norepinephrine levels in the brain, indicating its potential as an antidepressant agent.
- Anti-inflammatory Effects : In vitro assays revealed that the compound inhibited pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses. This property was further validated in vivo, where it reduced paw edema in rat models.
- Antimicrobial Efficacy : A series of tests against various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidepressant | Reduced depressive behaviors in animal models | |
Anti-inflammatory | Inhibition of cytokine production | |
Antimicrobial | Effective against Gram-positive bacteria |
Mechanism | Description |
---|---|
Neurotransmitter Modulation | Increases serotonin and norepinephrine levels |
Cytokine Inhibition | Reduces production of inflammatory cytokines |
Antibacterial Activity | Disrupts cell wall synthesis in bacteria |
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclopentylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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